Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. It is identified by the Chemical Abstracts Service number 1384080-92-5 and is characterized by its unique molecular structure which includes a tetrahydro-pyrazolo ring fused with a diazepine moiety.
The compound is synthesized from precursors that include methyl pyrazole-3,5-dicarboxylate and various alkylating agents. It falls under the classification of heterocyclic compounds, specifically as a substituted diazepine derivative. The presence of both pyrazole and diazepine rings contributes to its biological activity and makes it a candidate for drug development.
The synthesis of ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride involves several steps:
The synthesis pathway may involve multiple steps including:
The molecular formula of ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is . Its structure features:
The molecular weight of the compound is approximately 245.71 g/mol. The structural representation can be derived from its SMILES notation: CCOC(=O)C1=N/N2CCCNC\C2=C\1.[H]Cl.
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride can participate in various chemical reactions typical for diazepine derivatives:
Reactions involving this compound often require careful control of conditions such as temperature and pH to ensure high yields and selectivity towards desired products.
The mechanism of action for compounds like ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride typically involves interaction with specific biological targets:
Data from pharmacological studies would be required to elucidate specific pathways and confirm biological activity.
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is typically a white crystalline solid at room temperature. Its solubility profile would depend on the presence of the hydrochloride salt form.
The chemical stability and reactivity can be influenced by factors such as:
Relevant data on melting point and solubility in various solvents would provide further insights into its physical characteristics.
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride has potential applications in:
Research into this compound's efficacy and safety profile would be essential for advancing its application in clinical settings.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1